Thioacetate
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Overview
Description
Thioacetate is a thiocarboxylic acid anion. It is a conjugate base of a thioacetic acid.
Scientific Research Applications
1. Thioacetate in Prebiotic Chemistry
Methyl thioacetate, a variant of thioacetate, has been suggested as crucial in the origin of life and early cellular evolution. Research demonstrates its protection from hydrolysis within hydrophobic droplets, highlighting its potential role in early energy storage and prebiotic chemistry (Todd & House, 2014).
2. Thioacetates in Organic Synthesis
Thioacetates have been used in organic synthesis, notably in the conversion of thiols. A method involving pyrrolidine treatment allows for efficient production of various sulfides from thioacetates (Yelm, 1999).
3. Thioacetate in Molecular Electronics
The thioacetate group is widely used as an anchoring group in molecular electronics, particularly for attaching molecules onto gold surfaces or between electrodes. A convenient method for converting tert-butyl thioethers into thioacetates using environmentally friendly salts has been developed (Jevric et al., 2015).
4. Thioacetate in Drug Synthesis
Thioacetate-mediated synthesis is significant in drug development. For instance, a novel method using thioacetate for the one-step synthesis of acetaminophen has been reported (Bhattacharya et al., 2006).
5. Thioacetate in Biological Systems
Thioacetamide, related to thioacetate, induces changes in nuclear volume in rat liver cells, suggesting its use in studying nuclear physiology (Laird, 1953).
properties
CAS RN |
29632-72-2 |
---|---|
Product Name |
Thioacetate |
Molecular Formula |
C2H3OS- |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
ethanethioate |
InChI |
InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)/p-1 |
InChI Key |
DUYAAUVXQSMXQP-UHFFFAOYSA-M |
SMILES |
CC(=O)[S-] |
Canonical SMILES |
CC(=O)[S-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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